molecular formula C7H10BNO3 B594758 (5-Ethoxypyridin-3-yl)boronic acid CAS No. 1224436-34-3

(5-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B594758
CAS No.: 1224436-34-3
M. Wt: 166.971
InChI Key: DGHVOODLUQFVRD-UHFFFAOYSA-N
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Description

(5-Ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group at the 5-position and a boronic acid group at the 3-position Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Scientific Research Applications

(5-Ethoxypyridin-3-yl)boronic acid has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: Utilized in the development of advanced materials, such as polymers and sensors.

    Chemical Biology: Employed in the study of enzyme inhibitors and other biologically relevant molecules.

    Analytical Chemistry: Used in the development of sensors and detection methods for various analytes

Mechanism of Action

The mechanism of action of boronic acids involves the formation of cyclic esters with diols . This key interaction allows boronic acids to be used in various areas ranging from biological labelling to the development of therapeutics .

Safety and Hazards

Boronic acids, including “(5-Ethoxypyridin-3-yl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Boronic acids are being increasingly used as building blocks in organic, organometallic, supramolecular and inorganic synthesis, as well as in catalysis and materials science . The future of boronic acid research looks promising, with potential for new catalysts and materials containing one or several trivalent boron atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic ester or borane reagent. For example, 5-ethoxy-3-bromopyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve scalable palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethoxypyridin-3-yl)boronic acid is unique due to the presence of both an ethoxy group and a boronic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(5-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVOODLUQFVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704472
Record name (5-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224436-34-3
Record name (5-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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